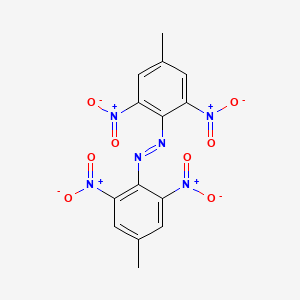
(E)-Bis(4-methyl-2,6-dinitrophenyl)diazene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-Bis(4-methyl-2,6-dinitrophenyl)diazene is an organic compound characterized by the presence of two 4-methyl-2,6-dinitrophenyl groups connected by a diazene (N=N) linkage. This compound is known for its vibrant color and is often used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Bis(4-methyl-2,6-dinitrophenyl)diazene typically involves the diazotization of 4-methyl-2,6-dinitroaniline followed by coupling with another molecule of 4-methyl-2,6-dinitroaniline. The reaction is carried out under acidic conditions, often using hydrochloric acid and sodium nitrite as reagents. The reaction mixture is maintained at a low temperature to ensure the stability of the diazonium salt intermediate.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to maintain precise control over reaction conditions, ensuring high yield and purity of the final product. The use of automated systems for reagent addition and temperature control is common in industrial production to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
(E)-Bis(4-methyl-2,6-dinitrophenyl)diazene undergoes various chemical reactions, including:
Reduction: The compound can be reduced to the corresponding hydrazine derivative using reducing agents such as sodium dithionite or zinc in acetic acid.
Substitution: The nitro groups in the compound can undergo nucleophilic substitution reactions, often with amines or thiols, to form corresponding substituted derivatives.
Oxidation: The compound can be oxidized to form nitroso derivatives under specific
Properties
CAS No. |
673434-36-1 |
|---|---|
Molecular Formula |
C14H10N6O8 |
Molecular Weight |
390.26 g/mol |
IUPAC Name |
bis(4-methyl-2,6-dinitrophenyl)diazene |
InChI |
InChI=1S/C14H10N6O8/c1-7-3-9(17(21)22)13(10(4-7)18(23)24)15-16-14-11(19(25)26)5-8(2)6-12(14)20(27)28/h3-6H,1-2H3 |
InChI Key |
UFHGTUDLGPOSGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)[N+](=O)[O-])N=NC2=C(C=C(C=C2[N+](=O)[O-])C)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~2~-[(2-Aminophenyl)methyl]norvalinamide](/img/structure/B12545512.png)
![(1,4-Phenylene)bis[dimethoxy(oxiran-2-yl)silane]](/img/structure/B12545517.png)
![2,2'-(Methylazanediyl)bis{N-[3-(trifluoromethyl)phenyl]acetamide}](/img/structure/B12545523.png)
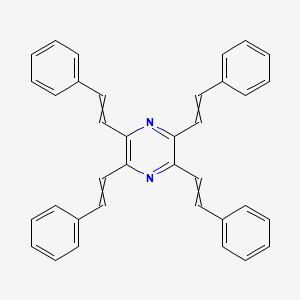



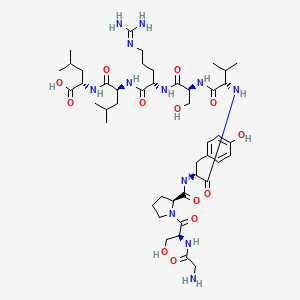


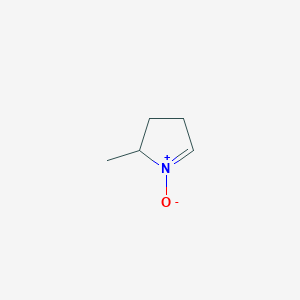

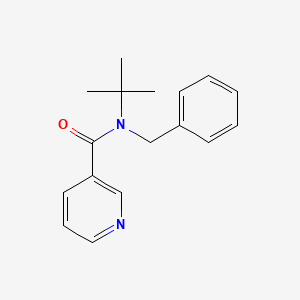
![4-[(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluoronon-1-en-1-yl)oxy]-N-(prop-2-en-1-yl)benzamide](/img/structure/B12545599.png)
